molecular formula C10H10N2O2S B15310067 2-Quinolinemethanesulfonamide CAS No. 1094770-15-6

2-Quinolinemethanesulfonamide

Cat. No.: B15310067
CAS No.: 1094770-15-6
M. Wt: 222.27 g/mol
InChI Key: SHMHCYRSOJJCOU-UHFFFAOYSA-N
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Description

2-Quinolinemethanesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. This compound features a quinoline ring system, which is a nitrogen-containing heterocyclic aromatic compound, fused with a methanesulfonamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Quinolinemethanesulfonamide typically involves the reaction of quinoline derivatives with methanesulfonyl chloride in the presence of a base. One common method includes the use of quinoline-2-carboxaldehyde, which undergoes a reaction with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Quinolinemethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols can replace the sulfonamide moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Scientific Research Applications

2-Quinolinemethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: Research has shown potential anticancer activity, and it is being investigated for its role in inhibiting certain enzymes involved in cancer progression.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Quinolinemethanesulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    Quinoline: A nitrogen-containing heterocyclic aromatic compound with a wide range of biological activities.

    Methanesulfonamide: A simple sulfonamide compound with antimicrobial properties.

    Sulfanilamide: A sulfonamide antibiotic used to treat bacterial infections.

Uniqueness: 2-Quinolinemethanesulfonamide is unique due to its combined quinoline and sulfonamide functionalities, which confer both antimicrobial and potential anticancer properties. This dual functionality makes it a versatile compound in various fields of research and application .

Properties

CAS No.

1094770-15-6

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

quinolin-2-ylmethanesulfonamide

InChI

InChI=1S/C10H10N2O2S/c11-15(13,14)7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H,7H2,(H2,11,13,14)

InChI Key

SHMHCYRSOJJCOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CS(=O)(=O)N

Origin of Product

United States

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